

## Seviteronel in Triple-Negative Breast Cancer: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to the absence of well-defined molecular targets, such as the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1][2] Consequently, treatment for TNBC has traditionally been limited to cytotoxic chemotherapy.[3] However, a subset of TNBC, ranging from 15% to 35%, expresses the androgen receptor (AR), highlighting a potential therapeutic avenue.[1][4] **Seviteronel** (INO-464) has emerged as a promising investigational agent in this context. It is an orally bioavailable, selective, dual-mechanism inhibitor that targets both cytochrome P450c17a (CYP17) 17,20-lyase and the androgen receptor.[3] This dual action not only inhibits androgen synthesis, thereby reducing downstream estrogen production, but also directly antagonizes AR activity.[3][5] This technical guide provides an in-depth overview of **seviteronel**'s mechanism of action, preclinical and clinical data, and experimental protocols relevant to its investigation in AR-positive TNBC.

# Mechanism of Action: Dual Inhibition of Androgen Signaling

**Seviteronel** exerts its anti-tumor effects through a unique dual mechanism of action, disrupting the androgen receptor signaling pathway at two critical points:



- CYP17 Lyase Inhibition: **Seviteronel** is a selective inhibitor of CYP17 17,20-lyase, an essential enzyme in the androgen biosynthesis pathway.[3][5] It is approximately 10-fold more selective for CYP17 lyase over CYP17 17-α hydroxylase, which minimizes the impact on cortisol production compared to other agents like abiraterone.[3][5] By inhibiting CYP17 lyase, **seviteronel** reduces the production of androgens, the ligands that activate the androgen receptor.[3] In vitro, **seviteronel** inhibits CYP17 lyase with an IC50 of 69 nM.[1]
- Androgen Receptor Antagonism: In addition to blocking androgen synthesis, seviteronel
  acts as a direct competitive antagonist of the androgen receptor.[3] It binds to both wild-type
  and mutated forms of the AR, preventing the binding of androgens and subsequent receptor
  activation.[3] This direct inhibition further ensures a comprehensive blockade of AR-mediated
  signaling. Seviteronel has been shown to reduce the nuclear translocation and
  accumulation of AR.[1]

This dual mechanism provides a more complete shutdown of the AR signaling axis than agents that only target either ligand production or receptor binding.

Caption: **Seviteronel**'s dual mechanism of action in TNBC.

### **Preclinical Data**

**Seviteronel** has demonstrated significant anti-tumor activity in both in vitro and in vivo preclinical models of AR-positive TNBC.

### **In Vitro Studies**

- Cell Viability and Proliferation: In AR+ TNBC cell lines such as MDA-MB-453 and SUM159PT, seviteronel inhibits cell proliferation with an IC50 greater than 10 μM.[5][6] While its single-agent cytotoxicity is limited at lower concentrations, its primary role in many preclinical settings is in combination therapies.[4]
- Radiosensitization: Seviteronel has been shown to act as a radiosensitizing agent in AR+ TNBC cells.[4][7] When combined with radiation, seviteronel (at concentrations of 1 or 5 μM) leads to a significant increase in DNA double-strand breaks, as measured by γH2AX foci, and delays their repair.[1][7] This effect is AR-dependent, as it is not observed in AR-negative TNBC cell lines.[4][7] Clonogenic survival assays have demonstrated radiation enhancement ratios of 1.20–1.89 in AR+ TNBC models treated with seviteronel.[4][7][8]

## Foundational & Exploratory





- Combination with Chemotherapy: Preclinical studies have indicated that seviteronel can sensitize TNBC cells to chemotherapy.[9] In response to chemotherapy, androgen receptor activation can drive cells into a cancer stem cell state; seviteronel, by antagonizing AR, can suppress this transition and enhance the efficacy of chemotherapy.[9] The combination of seviteronel with chemotherapy resulted in a 70% to 100% greater reduction in tumor size in preclinical models compared to chemotherapy alone.[10]
- Combination with CDK4/6 Inhibitors: The combination of seviteronel with the CDK4/6 inhibitor abemaciclib has shown synergistic effects in AR+ TNBC models.[5]

Table 1: Summary of In Vitro Activity of Seviteronel in TNBC



Cell Line	AR Status	Assay	Treatment	Key Findings	Reference
MDA-MB-453	Positive	Cell Viability	Seviteronel (increasing concentration s)	IC50 > 10 μM	[5][6]
SUM159PT	Positive	Cell Viability	Seviteronel (increasing concentration s)	Inhibition of proliferation at > 10 μM	[5][6]
MDA-MB-453	Positive	Clonogenic Survival	Seviteronel + Radiation	Radiation enhancement ratios of 1.28–1.47	[4]
ACC-422	Positive	Clonogenic Survival	Seviteronel + Radiation	Radiation enhancement ratios of 1.20–1.89	[4][7]
MDA-MB- 453, ACC- 422	Positive	yH2AX Foci	Seviteronel (1 or 5 µM) + Radiation	Increased DNA double- strand breaks and delayed repair	[7]
MDA-MB-231	Negative	Clonogenic Survival	Seviteronel + Radiation	No radiosensitiza tion observed	[4][7]

## **In Vivo Studies**

Xenograft Models: In a patient-derived xenograft (PDX) model of AR+ TNBC (HCI-009), treatment with seviteronel at 150 mg/kg/day orally resulted in a significant decrease in tumor volume and growth rate.[11] In an MDA-MB-453 xenograft model, seviteronel administered at 75 mg/kg daily in combination with radiation (2 Gy) demonstrated a



synergistic anti-tumor effect, with a significant reduction in tumor volume and a delay in tumor doubling and tripling times.[1][4]

Table 2: Summary of In Vivo Activity of Seviteronel in TNBC Xenograft Models

Xenograft Model	Treatment	Dose	Key Findings	Reference
HCI-009 (PDX)	Seviteronel	150 mg/kg/day, p.o.	Significant decrease in tumor volume and growth rate	[11]
MDA-MB-453	Seviteronel + Radiation	75 mg/kg/day, p.o. + 2 Gy	Synergistic anti- tumor effect; significant reduction in tumor volume	[1][4]
MDA-MB-453	Seviteronel	Dose-dependent	Significantly inhibited tumor volume and growth rate	[5][6]

## **Clinical Data**

A Phase 1, open-label, multicenter study (NCT02580448) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of **seviteronel** in women with advanced ER-positive or triple-negative breast cancer.[3][12][13]

## **Safety and Tolerability**

- Nineteen women were enrolled in the study and received seviteronel in de-escalating dose cohorts of 750 mg, 600 mg, and 450 mg once daily (QD).[3]
- The majority of adverse events (AEs) were Grade 1/2, with the most common being tremor (42%), nausea (42%), vomiting (37%), and fatigue (37%).[3]



- Dose-limiting toxicities (DLTs) were observed at the 750 mg and 600 mg QD doses.[3][12]
- The recommended Phase 2 dose (RP2D) was established at 450 mg QD.[3][12]

#### **Pharmacokinetics**

- Pharmacokinetic analysis revealed a dose-proportional relationship for peak and trough plasma drug concentrations and overall exposure (AUC) after a single dose.[3]
- The half-life of **seviteronel** ranged from 6.4 to 8.4 hours, supporting once-daily dosing.[3]

## **Efficacy**

- The primary efficacy endpoint for TNBC patients was the clinical benefit rate at 16 weeks (CBR16), defined as stable disease, partial response, or complete response.[3]
- At the RP2D of 450 mg QD, 2 out of 7 subjects with TNBC achieved CBR16.[3][12]
- No objective tumor responses were reported in this Phase 1 study.[3][12]

Table 3: Summary of Phase 1 Clinical Trial of Seviteronel in TNBC



Parameter	Finding	Reference
Study Design	Phase 1, open-label, de- escalating dose cohorts	[3][12]
Patient Population	Women with locally advanced or metastatic TNBC or ER+ breast cancer	[3]
Dosing Cohorts	750 mg, 600 mg, 450 mg once daily	[3]
Recommended Phase 2 Dose	450 mg once daily	[3][12]
Most Common AEs (Grade 1/2)	Tremor (42%), nausea (42%), vomiting (37%), fatigue (37%)	[3]
Half-life	6.4 - 8.4 hours	[3]
Efficacy (TNBC at RP2D)	2 of 7 subjects achieved CBR16	[3][12]

A Phase 1/2 clinical trial (NCT04947189) is currently investigating **seviteronel** in combination with docetaxel in patients with AR-positive metastatic TNBC.[2]

## Experimental Protocols In Vitro Cell Viability Assay (Crystal Violet)

- Cell Seeding: Seed AR+ TNBC cells (e.g., MDA-MB-453, SUM159PT) in 96-well plates at a density of 5,000-10,000 cells per well in full-serum media and allow them to adhere overnight.
- Treatment: Treat the cells with increasing concentrations of **seviteronel** (e.g., 0.1 to 50  $\mu$ M) or DMSO as a vehicle control.
- Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.
- Staining:
  - Wash the cells with phosphate-buffered saline (PBS).

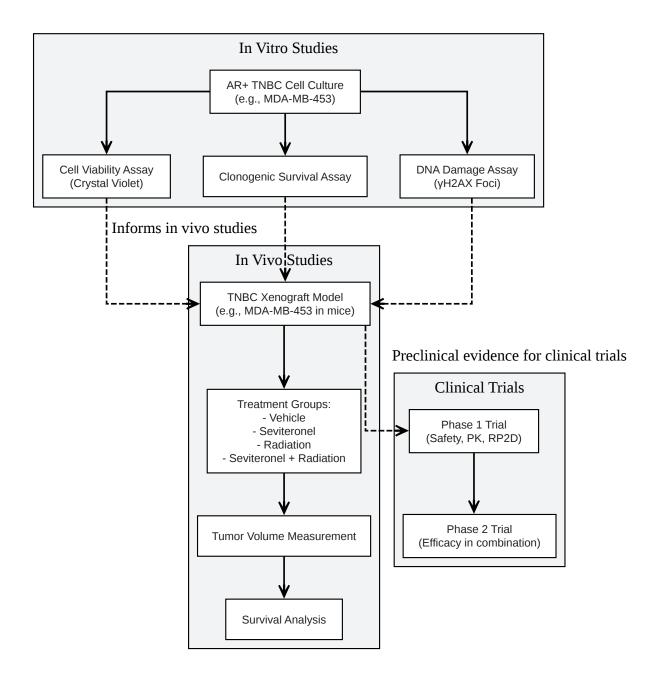


- Fix the cells with 10% formalin for 15 minutes.
- Stain the cells with 0.5% crystal violet solution for 20 minutes.
- Destaining and Measurement:
  - Wash the plates with water to remove excess stain.
  - Solubilize the stain with 10% acetic acid.
  - Measure the absorbance at 590 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the DMSO-treated control cells to determine cell viability.

## **Clonogenic Survival Assay**

- Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach overnight.
- Treatment: Treat the cells with a fixed concentration of **seviteronel** (e.g., 1 or 5  $\mu$ M) or DMSO for a specified duration (e.g., 24 hours) prior to irradiation.
- Irradiation: Irradiate the plates with increasing doses of radiation (e.g., 0, 2, 4, 6 Gy).
- Incubation: Incubate the plates for 10-14 days to allow for colony formation.
- Staining:
  - Fix the colonies with a mixture of methanol and acetic acid.
  - Stain with 0.5% crystal violet.
- Colony Counting: Count the number of colonies containing at least 50 cells.
- Data Analysis: Calculate the surviving fraction at each radiation dose, normalized to the plating efficiency of the non-irradiated control. The radiation enhancement ratio can be calculated from the survival curves.





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Caption: Preclinical to clinical workflow for seviteronel in TNBC.



### **Future Directions and Conclusion**

**Seviteronel** represents a promising targeted therapy for the subset of triple-negative breast cancers that express the androgen receptor. Its dual mechanism of inhibiting both androgen synthesis and the androgen receptor provides a robust method for disrupting this key signaling pathway. Preclinical data have demonstrated its potential as a radiosensitizer and in combination with chemotherapy. Early clinical data have established a manageable safety profile and recommended dose for further investigation.

Ongoing and future research will be critical to fully elucidate the role of **seviteronel** in the treatment of TNBC. Key areas of focus include:

- Combination Therapies: Further investigation into combinations with chemotherapy, PARP inhibitors, and other targeted agents is warranted.
- Biomarker Development: Identifying predictive biomarkers beyond AR expression to select patients most likely to respond to seviteronel is crucial.
- Resistance Mechanisms: Understanding potential mechanisms of resistance to seviteronel will be important for developing strategies to overcome it.

In conclusion, **seviteronel** holds promise as a novel therapeutic agent for AR-positive TNBC, a patient population with limited treatment options. Continued research and clinical development are essential to translate its preclinical potential into meaningful clinical benefit.

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